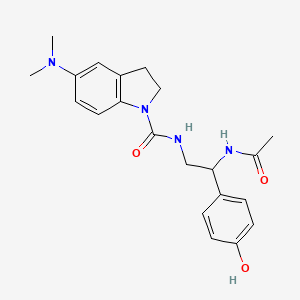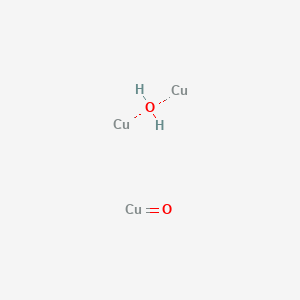
Copper;oxocopper;hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Copper oxide hydrate can be synthesized through various methods, including chemical reduction, microemulsion techniques, polyol processes, and thermal decomposition of organic precursors . The chemical reduction method involves reducing copper salts with reducing agents such as hydrazine or sodium borohydride under controlled conditions. The microemulsion technique uses surfactants to create a stable environment for the formation of nanoparticles. The polyol process involves the reduction of copper salts in a polyol medium, such as ethylene glycol, at elevated temperatures. Thermal decomposition of organic precursors involves heating copper-containing organic compounds to decompose them into copper oxide nanoparticles.
Industrial Production Methods: In industrial settings, copper oxide hydrate is typically produced through the chemical reduction method due to its efficiency and scalability. This method involves the reduction of copper salts, such as copper sulfate, with reducing agents like hydrazine or sodium borohydride. The reaction is carried out under controlled conditions to ensure the formation of copper oxide hydrate with the desired properties .
化学反应分析
Types of Reactions: Copper oxide hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, copper oxide hydrate can be oxidized to form higher oxidation state compounds, such as copper(II) oxide. In reduction reactions, it can be reduced to metallic copper. Substitution reactions involve the replacement of one or more atoms in the compound with other atoms or groups.
Common Reagents and Conditions: Common reagents used in the reactions of copper oxide hydrate include oxidizing agents like hydrogen peroxide and reducing agents like hydrazine and sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed: The major products formed from the reactions of copper oxide hydrate include copper(II) oxide, metallic copper, and various substituted copper compounds. These products have diverse applications in different fields, including catalysis, electronics, and medicine .
科学研究应用
Copper oxide hydrate has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including oxidation and reduction reactions. In biology, it is used in the synthesis of nanoparticles with antimicrobial properties. In medicine, copper oxide hydrate is explored for its potential use in drug delivery systems and as an antimicrobial agent. In industry, it is used in the production of electronic components, such as semiconductors and sensors .
作用机制
The mechanism of action of copper oxide hydrate involves its ability to participate in redox reactions. Copper ions can act as electron donors or acceptors, facilitating various biochemical processes. In biological systems, copper ions can generate reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components. This property is exploited in antimicrobial applications, where copper oxide hydrate is used to kill bacteria and other pathogens by inducing oxidative stress .
相似化合物的比较
Copper oxide hydrate can be compared with other copper compounds, such as copper(I) oxide and copper(II) oxide. While all these compounds contain copper and oxygen, they differ in their oxidation states and properties. Copper(I) oxide is a red compound with the formula Cu2O, while copper(II) oxide is a black compound with the formula CuO. Copper oxide hydrate is unique due to the presence of water molecules in its structure, which can influence its reactivity and applications .
List of Similar Compounds:- Copper(I) oxide (Cu2O)
- Copper(II) oxide (CuO)
- Copper hydroxide (Cu(OH)2)
- Copper sulfate (CuSO4)
Conclusion
Copper oxide hydrate is a versatile compound with a wide range of applications in various fields. Its unique properties and ability to participate in redox reactions make it valuable in scientific research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can help in developing new applications and improving existing ones.
属性
CAS 编号 |
82010-82-0 |
|---|---|
分子式 |
Cu3H2O2 |
分子量 |
224.65 g/mol |
IUPAC 名称 |
copper;oxocopper;hydrate |
InChI |
InChI=1S/3Cu.H2O.O/h;;;1H2; |
InChI 键 |
DTRKHYBBACKXRK-UHFFFAOYSA-N |
规范 SMILES |
O.O=[Cu].[Cu].[Cu] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


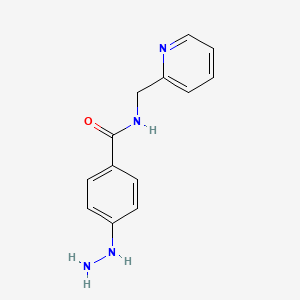
![3,11-Dibromodibenzo[g,p]chrysene](/img/structure/B14799319.png)
![3-[(2E)-3-chlorobut-2-en-1-yl]-4-hydroxy-2-methylquinoline-6-carboxylic acid](/img/structure/B14799327.png)

![[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B14799340.png)
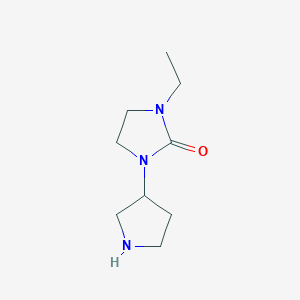
![2-[propyl-[[4-[2-(tetrazolidin-5-yl)phenyl]phenyl]methyl]amino]pyridine-3-carboxylic acid](/img/structure/B14799369.png)
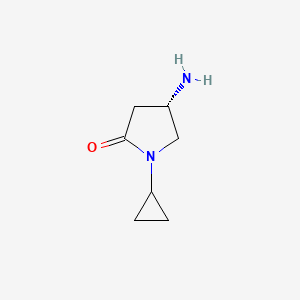
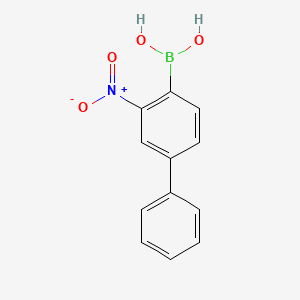
![N'-{[2-(phenylcarbonyl)phenyl]carbonyl}biphenyl-4-carbohydrazide](/img/structure/B14799389.png)
![[2-[(10R,13S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-bromobenzenesulfonate](/img/structure/B14799394.png)


